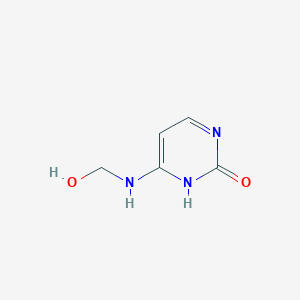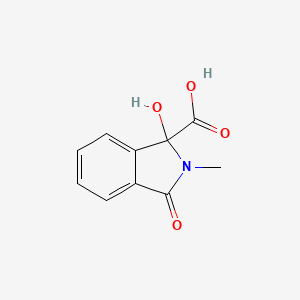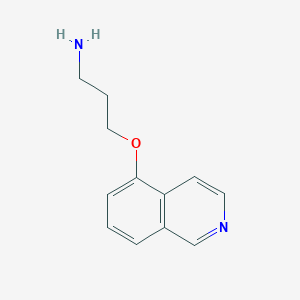![molecular formula C8H8N4 B13111135 2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine](/img/structure/B13111135.png)
2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine is a heterocyclic compound that belongs to the class of triazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical research.
Medicine: The compound’s biological activity has been explored for potential therapeutic applications, including anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can lead to alterations in cellular processes and pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine can be compared with other similar compounds, such as:
- 2-[(4-Chlorobenzyl)sulfanyl]-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- 2-[(4-Methoxybenzyl)sulfanyl]-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
These compounds share the pyrido[1,2-a][1,3,5]triazin-4-imine core structure but differ in their substituents, which can significantly influence their chemical properties and applications. The unique features of this compound, such as its specific substituents and reactivity, make it distinct from its analogs .
Propriétés
Formule moléculaire |
C8H8N4 |
|---|---|
Poids moléculaire |
160.18 g/mol |
Nom IUPAC |
2-methylpyrido[1,2-a][1,3,5]triazin-4-imine |
InChI |
InChI=1S/C8H8N4/c1-6-10-7-4-2-3-5-12(7)8(9)11-6/h2-5,9H,1H3 |
Clé InChI |
MKAHVHYOQHPMDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=N)N2C=CC=CC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate](/img/structure/B13111075.png)


![tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13111091.png)



![Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate](/img/structure/B13111120.png)


![4-Chloro-6-methylimidazo[1,5-a]quinoxaline](/img/structure/B13111140.png)
